molecular formula C9H8N2O4S B11872118 5-Amino-6-hydroxyquinoline-8-sulfonic acid CAS No. 855765-74-1

5-Amino-6-hydroxyquinoline-8-sulfonic acid

Katalognummer: B11872118
CAS-Nummer: 855765-74-1
Molekulargewicht: 240.24 g/mol
InChI-Schlüssel: NIDBHMGXRNEAOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-6-hydroxyquinoline-8-sulfonic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of amino, hydroxy, and sulfonic acid groups in its structure makes it a versatile molecule with unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-hydroxyquinoline-8-sulfonic acid typically involves the sulfonation of 8-hydroxyquinoline followed by the introduction of an amino group. One common method includes the reaction of 8-hydroxyquinoline with sulfuric acid to introduce the sulfonic acid group. This is followed by nitration and subsequent reduction to introduce the amino group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation and nitration processes, followed by catalytic hydrogenation to reduce the nitro group to an amino group. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-6-hydroxyquinoline-8-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The sulfonic acid group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid or chlorosulfonic acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

5-Amino-6-hydroxyquinoline-8-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for the detection of trace metals and in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for biological imaging.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.

Wirkmechanismus

The mechanism of action of 5-Amino-6-hydroxyquinoline-8-sulfonic acid involves its interaction with various molecular targets. The hydroxy and amino groups can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    8-Hydroxyquinoline-5-sulfonic acid: Similar structure but lacks the amino group.

    5-Chloro-8-hydroxyquinoline: Contains a chloro group instead of an amino group.

    8-Hydroxyquinoline: Lacks both the amino and sulfonic acid groups.

Uniqueness

5-Amino-6-hydroxyquinoline-8-sulfonic acid is unique due to the presence of all three functional groups (amino, hydroxy, and sulfonic acid), which confer distinct chemical properties and biological activities. This combination of functional groups makes it a versatile compound with a wide range of applications.

Eigenschaften

CAS-Nummer

855765-74-1

Molekularformel

C9H8N2O4S

Molekulargewicht

240.24 g/mol

IUPAC-Name

5-amino-6-hydroxyquinoline-8-sulfonic acid

InChI

InChI=1S/C9H8N2O4S/c10-8-5-2-1-3-11-9(5)7(4-6(8)12)16(13,14)15/h1-4,12H,10H2,(H,13,14,15)

InChI-Schlüssel

NIDBHMGXRNEAOQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=CC(=C2N=C1)S(=O)(=O)O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.